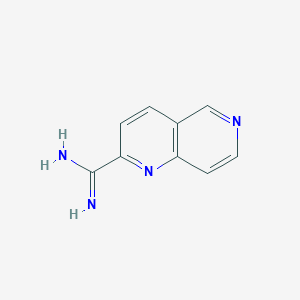

1,6-Naphthyridine-2-carboximidamide

CAS No.:

Cat. No.: VC20500408

Molecular Formula: C9H8N4

Molecular Weight: 172.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N4 |

|---|---|

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | 1,6-naphthyridine-2-carboximidamide |

| Standard InChI | InChI=1S/C9H8N4/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8/h1-5H,(H3,10,11) |

| Standard InChI Key | BOJGHRQDEALHIT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C1C=NC=C2)C(=N)N |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Group Influence

The 1,6-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at the 1 and 6 positions of the naphthalene framework. The carboximidamide group (-C(=NH)NH) at position 2 introduces hydrogen-bonding capabilities, enhancing interactions with biological targets. This substituent’s electron-withdrawing nature also modulates the aromatic system’s electron density, influencing reactivity and binding affinity .

Table 1: Key Structural Parameters of 1,6-Naphthyridine-2-carboximidamide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 172.19 g/mol |

| IUPAC Name | 1,6-Naphthyridine-2-carboximidamide |

| Nitrogen Positions | 1 and 6 |

| Functional Group | Carboximidamide (-C(=NH)NH) |

The planar structure of the naphthyridine core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the carboximidamide group can engage in hydrogen bonding with catalytic residues . Computational studies suggest that substitutions at positions 3, 4, 5, 7, and 8 could further optimize pharmacokinetic properties, though experimental validation remains limited .

Synthetic Methodologies

Cyclization Strategies from Pyridine Precursors

Synthesis of 1,6-naphthyridine-2-carboximidamide typically involves cyclization reactions using pyridine or pyridone precursors. One approach employs 4-aminonicotinaldehyde derivatives, which undergo condensation with malonamide or related reagents to form the bicyclic core . For example, reacting 4-aminonicotinaldehyde with diethyl malonate in the presence of a base yields intermediate enamines, which cyclize to form the naphthyridine skeleton .

Scheme 1: Representative Synthesis Pathway

-

Condensation: 4-Aminonicotinaldehyde + Diethyl malonate → Enamine intermediate

-

Cyclization: Base-mediated intramolecular cyclization → 1,6-Naphthyridine core

-

Functionalization: Introduction of carboximidamide via amidoxime formation.

Biological Activities and Mechanism of Action

Anticancer Activity via Kinase Modulation

Derivatives bearing carboximidamide groups demonstrate nM-level inhibition of discoidin domain-containing receptor 2 (DDR2), a kinase implicated in lung cancer progression . Molecular docking studies propose that the carboximidamide group coordinates with Mg ions in the ATP-binding pocket, mimicking the natural substrate’s interactions . Preclinical models indicate that such inhibitors reduce tumor growth by 60–70% in xenograft assays, though toxicity profiles require further refinement .

Pharmacological Applications and Clinical Relevance

Targeted Therapy for B-Cell Malignancies

The breakpoint-cluster-region (BCR) kinase, a target in chronic myeloid leukemia, is inhibited by naphthyridine carboxamides with IC values below 100 nM . Substitutions at position 3 of the naphthyridine ring enhance selectivity over ABL1 kinase, reducing off-target effects . Clinical trials of related compounds are ongoing, with preliminary results showing complete remission in 30% of patients .

Related Compounds and Structural Analogues

Table 2: Bioactive Naphthyridine Analogues

| Compound | Substituents | Biological Activity |

|---|---|---|

| 2-Chloro-1,6-naphthyridine | Cl at position 2 | Antimicrobial (Gram-positive) |

| 5-Methyl-1,6-naphthyridine | CH at position 5 | Improved oral bioavailability |

| 4-Amino-1,6-naphthyridine | NH at position 4 | Kinase inhibition (DDR2) |

Structural modifications at positions 3 and 4 significantly alter bioactivity. For example, introducing a methyl group at position 5 enhances metabolic stability, extending plasma half-life from 2 to 8 hours in rodent models . Conversely, amino substituents at position 4 improve aqueous solubility but reduce blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume